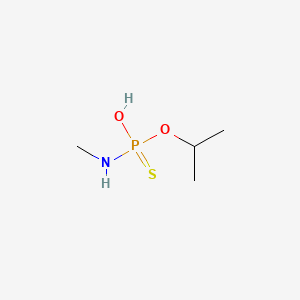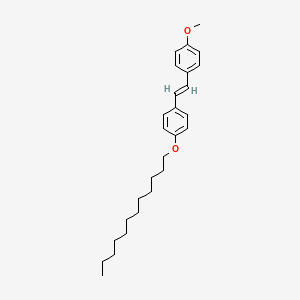![molecular formula C12H13NO4 B14676610 Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate CAS No. 28538-61-6](/img/structure/B14676610.png)
Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-dimethyl-5-nitrobicyclo[420]octa-1,3,5-triene-3-carboxylate is a complex organic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the nitro group: Nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids, are employed to introduce the nitro group at the desired position.
Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would also consider factors such as cost, availability of starting materials, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing the active carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A simpler analog without the nitro and ester groups.
Methyl 7,7-dimethylbicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate: Lacks the nitro group.
7,7-Dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene: Lacks the ester group.
Uniqueness
Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and potential applications. The combination of these functional groups in a bicyclic structure makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
28538-61-6 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-12(2)6-8-4-7(11(14)17-3)5-9(10(8)12)13(15)16/h4-5H,6H2,1-3H3 |
Clave InChI |
FFGKASVDARBVST-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C1C(=CC(=C2)C(=O)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



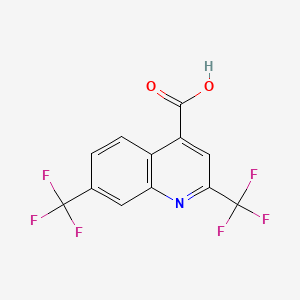

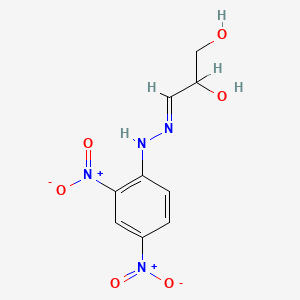
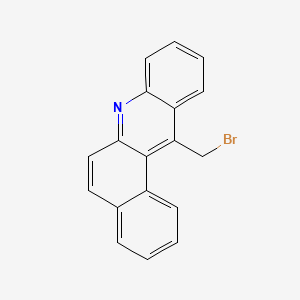
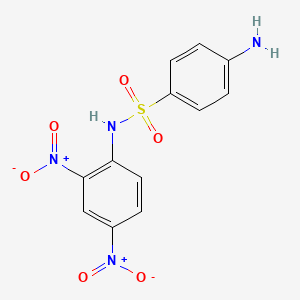

![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
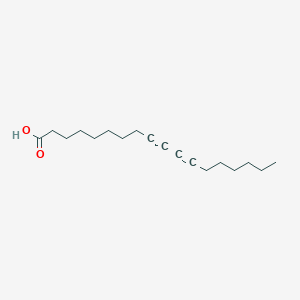
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
